MPI-0479605 specifically targets the Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC) that ensures proper chromosome attachment to the mitotic spindle before cell division [1] [2].
The diagram below illustrates this mechanism and its consequences.
This compound inhibits Mps1, disrupting chromosome segregation and triggering cell death.
The following tables summarize key quantitative data for this compound.
Table 1: Selectivity Profile of this compound [4] [5]
| Target Kinase | IC₅₀ Value | Selectivity over Mps1 |
|---|---|---|
| Mps1 (TTK) | 1.8 nM | - |
| FLT3 | 0.08 μM | ~44-fold |
| JNK1 | 0.11 μM | ~61-fold |
| FER | 0.59 μM | ~328-fold |
| INSR | 0.38 μM | ~211-fold |
| ALK | 0.26 μM | ~144-fold |
| STK33 | 1.1 μM | ~611-fold |
| FAK1 | 2.7 μM | ~1500-fold |
| PLK4 | 3.3 μM | ~1833-fold |
| B-RAF | 3.2 μM | ~1778-fold |
| ERK2 | 3.9 μM | ~2167-fold |
| AurA | >10 μM | >5555-fold |
| AurB | >5 μM | >2777-fold |
| PLK1 | >5 μM | >2777-fold |
Table 2: Cellular and In Vivo Efficacy [4] [1] [3]
| Assay Type | Cell Line / Model | Result / Value |
|---|---|---|
| Antiproliferative (GI₅₀) | Panel of tumor cell lines | 30 - 100 nM |
| Cell Cycle Arrest (EC₅₀) | HCT-116 | 0.3 μM |
| Antiproliferative (IC₅₀) | A549 | >10 μM |
| In Vivo Tumor Growth Inhibition (TGI) | HCT-116 xenograft (30 mg/kg daily, i.p.) | 49% TGI |
| HCT-116 xenograft (150 mg/kg Q4D*, i.p.) | 74% TGI | |
| Colo-205 xenograft (150 mg/kg Q4D, i.p.) | 63% TGI |
*Q4D: Administered every fourth day.
For researchers aiming to work with this compound, here are detailed methodologies for key assays.
In Vitro Kinase Assay [3]
Cellular Viability Assay (GI₅₀ Determination) [3]
In Vivo Xenograft Study [4] [3]
A key consideration for clinical development is potential resistance. Research shows that cancer cells can develop resistance to Mps1 inhibitors through point mutations in the kinase's catalytic domain [6]. These mutations can retain wild-type catalytic activity but prevent stable inhibitor binding. However, cross-resistance to other Mps1 inhibitors with different chemical scaffolds is often limited, suggesting that combination therapies could overcome this challenge [6].
MPI-0479605 inhibits Mps1, a master regulator of the Spindle Assembly Checkpoint (SAC). The SAC ensures accurate chromosome separation during cell division. Inhibition leads to premature mitosis exit with improper chromosome attachments, causing genomic instability and cell death [1].
The diagram below illustrates this mechanism and its consequences.
This compound mechanism: inhibits Mps1, disrupts the SAC, causes genomic instability, and triggers cell death.
The characterization of this compound involved standardized biochemical and cellular assays. Key methodologies are detailed below.
This protocol measures direct inhibition of Mps1 kinase activity by this compound.
This protocol determines the compound's potency in inhibiting the growth of various cancer cell lines.
These studies evaluate the antitumor efficacy of this compound in live animal models.
This compound demonstrated promising antitumor activity in preclinical models [1]. Treatment promotes mitotic catastrophe, an irreversible form of cell death triggered by aberrant mitosis, and apoptosis [1] [2]. In xenograft models, this compound administration significantly inhibited tumor growth [1] [2], supporting Mps1 as a viable target for cancer therapy.
A 2020 screening study discovered that this compound, among other kinase inhibitors, possesses an unexpected microtubule-stabilizing activity in cells [4]. This effect was:
Research shows cancer cells can develop resistance to Mps1 inhibitors like this compound through mutations in the kinase domain [5].
| Resistance Feature | Description |
|---|---|
| Origin | Point mutations in the catalytic kinase domain of Mps1 [5]. |
| Mechanism | Mutations prevent stable inhibitor binding but retain wild-type kinase activity for normal cellular functions [5]. |
| Clinical Implication | Resistant tumor cells can arise during treatment, mirroring resistance seen with other targeted kinase therapies (e.g., against EGFR or BCR-ABL) [5]. |
| Overcoming Resistance | Limited cross-resistance across different Mps1 inhibitor scaffolds suggests combination therapies could overcome resistance [5]. |
The following diagram outlines the process of resistance development and potential strategies to counter it.
Resistance to this compound arises from Mps1 mutations, prompting strategies like combination therapy.
Evidence suggests that stable aneuploid tumor cells (with a fixed, abnormal chromosome number) are more sensitive to TTK (Mps1) inhibition than cells with high pre-existing chromosomal instability (CIN) [6]. This indicates the therapeutic effect may depend on the tumor's chromosomal state, which could help define target patient populations [6].
| Aspect | Details | Quantitative Data / Experimental Observation |
|---|---|---|
| Primary Target & Mechanism | Selective, ATP-competitive inhibitor of the mitotic kinase MPS1 (also known as TTK) [1] [2] | IC50 (MPS1): 1.8 nM; >40-fold selectivity over other kinases [2] |
| Key Cellular Effect | Impairs the Spindle Assembly Checkpoint (SAC) and bipolar attachment of chromosomes to the mitotic spindle [1] [2] | Premature mitotic exit; severe chromosome segregation errors [3] |
| Induced Phenotypes | Triggers chromosome mis-segregation, leading to aneuploidy (abnormal chromosome number) and formation of micronuclei [1] | Observed via microscopy; leads to genomic instability [1] |
| Cellular Fate | Growth arrest, inhibition of DNA synthesis, followed by mitotic catastrophe and/or apoptosis (programmed cell death) [1] [2] | GI50 (growth inhibition) across various tumor cell lines: 30 to 100 nM [2] |
| p53 Status Role | In wild-type p53 cells, promotes a post-mitotic G1 arrest via the ATR-p53-p21 pathway. Cell death also occurs in p53 mutant lines [1] | Differential signaling activation measured by Western blotting [1] |
| In Vivo Antitumor Activity | Inhibits tumor growth in xenograft models (e.g., HCT-116, Colo-205) [1] [2] | Dosing: 30 mg/kg (daily) or 150 mg/kg (every 4 days), intraperitoneal injection [2] |
To investigate the cellular effects of MPI-0479605, several key experimental methodologies are employed.
This protocol measures the direct inhibition of MPS1 kinase activity by this compound [2].
This protocol determines the compound's potency in inhibiting cell growth across a panel of cancer cell lines [1] [2].
This protocol assesses the specific defects in mitosis and cell cycle arrest induced by this compound [3].
The following diagram illustrates the mechanism by which this compound induces aneuploidy and subsequent cell death, integrating key findings on p53 status and temporal sensitivity.
This compound mechanism: MPS1 inhibition disrupts the SAC, causing mis-segregation, aneuploidy, and cell death via p53-dependent or direct routes.
The Spindle Assembly Checkpoint (SAC) is a critical quality control mechanism that ensures all chromosomes are properly attached to the mitotic spindle before anaphase begins. This prevents chromosome missegregation and aneuploidy [1] [2]. Mps1 kinase is a central regulator of the SAC; it promotes the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and thereby prevents anaphase onset [1].
MPI-0479605 directly binds and inhibits Mps1 kinase activity. This inhibition disrupts the SAC on two key fronts:
This compound inhibits Mps1, disrupting the SAC and triggering premature anaphase.
The cellular and antitumor effects of this compound were characterized through a series of standard assays [3].
Experimental workflow for characterizing this compound effects from cellular assays to in vivo models.
The table below summarizes key quantitative findings from experimental studies.
| Parameter | Experimental Finding |
|---|---|
| Mps1 Inhibition (IC₅₀) | 1.8 nM [4] |
| Selectivity | >40-fold over closely related kinases [4] |
| SAC Abrogation | Triggered mitotic exit within 60 min in nocodazole-arrested cells [5] |
| Mitotic Timing | Reduced from ~52 min (DMSO) to ~16 min (50-100 nM) [5] |
| Chromosome Missegregation | Increased from ~20% (DMSO) to nearly 100% (50-100 nM) [5] |
| Cell Viability (IC₅₀) | Varies by cell line; ~63-153 nM [5] |
| p53 Response | Induced in wild-type p53 cells, leading to p21 expression and cell cycle arrest [4] [3] |
Resistance can arise from mutations in the ATP-binding pocket of Mps1. Studies with other Mps1 inhibitors identified four point mutations (e.g., not limited to the gatekeeper residue) that confer resistance while retaining kinase activity [5].
This compound demonstrates that Mps1 inhibition is a viable anticancer strategy. It inhibits tumor growth in xenograft models, supporting Mps1 as a therapeutic target [3]. The cellular fate post-treatment depends on p53 status:
The activation of p53 by MPI-0479605 is an indirect process resulting from the disruption of normal chromosome segregation.
The following diagram illustrates the signaling pathway from Mps1 inhibition to p53 activation and its outcomes.
For researchers aiming to investigate this pathway, the following summarizes key experimental data and validated protocols using this compound.
The table below consolidates key experimental findings from cellular studies.
| Assay/Condition | Cell Line | Observed Effect | Citation |
|---|---|---|---|
| Cell Viability (GI₅₀) | HCT-116 | 30 - 100 nM | [4] |
| Mps1 Autophosphorylation | HEK293T (overexpressing) | Blocked at T676 | [1] |
| Spindle Checkpoint Bypass | Nocodazole-arrested cells | Degradation of cyclin B & securin | [1] |
| Chromosome Alignment | A549 | Severe defects; lagging chromosomes | [1] |
| Cell Cycle Progression | HCT-116, Colo-205 | Arrest following initial division | [1] |
| p53 Pathway Activation | Various (p53 WT) | p53 and p21 protein accumulation | [1] [2] |
A typical workflow for studying this compound's effects involves the following steps, which can be adapted based on specific research goals [1]:
When designing experiments with this compound, please note:
MPI-0479605 selectively inhibits Mps1, a critical regulator of the spindle assembly checkpoint (SAC) and proper chromosome attachment to the mitotic spindle [1]. Its cellular effects proceed as follows:
This compound mechanism: inhibiting Mps1 triggers cell death via mitotic disruption. [1]
To help you replicate or understand the foundational studies, here are the methodologies for key experiments.
This compound has demonstrated antitumor activity in mouse xenograft models, summarized below:
| Model | Dosing Regimen | Results (Tumor Growth Inhibition) | Formulation |
|---|---|---|---|
| HCT-116 (Colon Cancer) | 30 mg/kg daily (i.p.) | 49% inhibition [3] [2] | 5% DMA / 12% ethanol / 40% PEG-300 [3] [2] |
| HCT-116 (Colon Cancer) | 150 mg/kg every 4th day (i.p.) | 74% inhibition [3] [2] | 5% DMA / 12% ethanol / 40% PEG-300 [3] [2] |
| Colo-205 (Colon Cancer) | 150 mg/kg every 4th day (i.p.) | 63% inhibition [3] [2] | 5% DMA / 12% ethanol / 40% PEG-300 [3] [2] |
Cancer cells can develop resistance to Mps1 inhibitors like this compound through point mutations in the kinase's catalytic domain that prevent inhibitor binding without compromising native catalytic activity [4].
Resistance to this compound can arise from mutations in the Mps1 ATP-binding pocket. [4]
While this compound itself is primarily a research tool, its study provides valuable insights for the broader field of antimitotic therapies [5]. Future strategies to empower Mps1-targeted and similar approaches include:
This compound is a potent, selective, and ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK) [1] [2]. Mps1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), ensuring the proper attachment of chromosomes to the mitotic spindle before cell division proceeds [2] [3].
By inhibiting Mps1, this compound impairs the SAC and disrupts chromosome segregation, leading to aneuploidy (an abnormal number of chromosomes), cell growth arrest, and ultimately, cell death through apoptosis or mitotic catastrophe [1] [2]. This mechanism of action makes it a promising candidate for development as an anticancer therapeutic.
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The tables below summarize key quantitative data.
Table 1: Kinase Inhibition Profile of this compound This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against Mps1 and a selection of other kinases, demonstrating its high selectivity [1] [4] [5].
| Kinase Target | IC₅₀ Value |
|---|---|
| Mps1 (TTK) | 1.8 nM |
| FLT3 | 0.08 μM |
| JNK1 | 0.11 μM |
| ALK | 0.26 μM |
| INSR | 0.38 μM |
| FER | 0.59 μM |
| STK33 | 1.1 μM |
| FAK1 | 2.7 μM |
| B-Raf | 3.2 μM |
| PLK4 | 3.3 μM |
| ERK2 | 3.9 μM |
Table 2: Cellular and In Vivo Activity of this compound This table summarizes the effects of this compound in cell-based and animal models [1] [5].
| Parameter | Value / Observation | Experimental Context |
|---|---|---|
| Cellular GI₅₀ | 30 - 100 nM | Panel of tumor cell lines (e.g., A549, HCT-116, Colo-205) |
| Antitumor Efficacy | 49% - 74% TGI | HCT-116 xenograft models (30 mg/kg daily or 150 mg/kg Q4D, i.p.) |
The following is a detailed methodology for assessing the direct inhibitory activity of this compound on recombinant Mps1 kinase activity, adapted from the search results [1].
Principle: The assay measures the ability of this compound to inhibit the transfer of a radioactive phosphate group from ATP to a protein substrate by recombinant Mps1.
Reagents and Equipment:
Procedure:
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of activity) can be determined by testing a range of this compound concentrations.
To evaluate the cellular consequences of Mps1 inhibition, the following assays can be performed.
Spindle Assembly Checkpoint (SAC) Abrogation Assay
Cell Viability and Proliferation Assay
The cellular effects of this compound result from its specific inhibition of Mps1 kinase activity, which disrupts critical mitotic processes. The following diagram illustrates the key mechanistic pathway and experimental observations.
Diagram 1: Cellular Mechanism and Experimental Analysis of this compound. This diagram illustrates the cascade of events following Mps1 inhibition, linking key biological outcomes to the experimental assays used to detect them.
This compound acts as an ATP-competitive, selective inhibitor of the mitotic kinase Mps1 (Monopolar Spindle 1), with a potent IC50 of 1.8 nM and demonstrates >40-fold selectivity over many other kinases [1] [2]. Its core mechanism and subsequent cellular effects are summarized in the diagram below.
This disruption of normal mitosis initiates several cell death pathways. In cells with wild-type p53, this often activates a postmitotic checkpoint involving the ATR-p53-p21 pathway, leading to growth arrest and inhibition of DNA synthesis [3]. Subsequently, cells undergo mitotic catastrophe and/or apoptosis [1] [3].
The antiproliferative effects of this compound have been characterized across a panel of human tumor cell lines, with GI50 values typically ranging from 30 to 100 nM [1]. The results from key cell lines are summarized in the table below.
| Cell Line | Tumor Type | Reported GI50/IC50 (nM) | Experimental Context |
|---|---|---|---|
| A549 | Lung Carcinoma | ~100 nM [1] | 7-day treatment [1] |
| HCT116 | Colon Carcinoma | ~30 nM [1] | 7-day treatment [1] |
| Colo205 | Colon Carcinoma | ~100 nM [1] | 7-day treatment [1] |
| HCT116 | Colon Carcinoma | 63 nM [4] | Viability assay |
| DLD-1 | Colorectal Adenocarcinoma | 153 nM [4] | Viability assay |
| U2OS | Osteosarcoma | 104 nM [4] | Viability assay |
This protocol measures the direct inhibition of Mps1 kinase activity by this compound [1].
This protocol details the method used to determine the GI50 values, representing the concentration that reduces cell proliferation by 50% [1].
The workflow for the cell viability assay is as follows:
This compound has demonstrated promising antitumor activity in mouse xenograft models [1] [3].
This compound serves as a potent and selective chemical probe for studying Mps1 function and validates Mps1 inhibition as a viable anticancer strategy. Its well-characterized cellular and in vivo activity provides a strong foundation for further research. A key consideration for the clinical development of this class of drugs is the potential for cancer cells to develop resistance through point mutations in the ATP-binding pocket of Mps1 [4]. Future work may focus on developing next-generation inhibitors or combination therapies to overcome this resistance.
This compound is a potent, selective, and ATP-competitive inhibitor of the mitotic kinase Mps1, with an IC₅₀ of 1.8 nM [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₂H₂₉N₇O [1] [2] [3] |
| Molecular Weight | 407.51 g/mol [1] [2] [3] |
| CAS Number | 1246529-32-7 [1] [2] [3] |
| Appearance | White to gray, crystalline solid [2] [3] |
| Solubility in DMSO | 62 mg/mL (152.14 mM) [1] or 11 mg/mL (26.99 mM) [3] |
| Solubility in Ethanol | ~2 mg/mL [1] |
| Solubility in Water | Insoluble [1] |
This compound demonstrates high selectivity for Mps1, showing over 40-fold selectivity against many other kinases [1].
| Target | IC₅₀ (nM) | Target | IC₅₀ (μM) |
|---|---|---|---|
| Mps1 | 1.8 [1] [3] [4] | ALK | 0.26 [2] [3] |
| FLT3 | 80 [2] [3] | FER | 0.59 [2] [3] |
| JNK1 | 110 [2] [3] | INSR | 0.38 [2] [3] |
| STK33 | 1.1 [2] [3] | FAK1 | 2.7 [2] [3] |
| PLK4 | 3.3 [2] [3] | B-RAF | 3.2 [2] [3] |
| ERK2 | 3.9 [2] [3] |
Cellular Effects: this compound impairs the spindle assembly checkpoint, causes chromosome misalignment, and leads to cell death through apoptosis or mitotic catastrophe [1] [4]. It reduces cell viability with GI₅₀ values ranging from 30 to 100 nM in various tumor cell lines [1].
This protocol is adapted from studies using mouse xenograft models [1] [3].
%TGI = 100 - [100 × (Change in median tumor volume of treated) / (Change in median tumor volume of control)] [3].
Diagram 1: Mechanism of Action of this compound. The inhibitor binds to Mps1, preventing ATP binding and kinase activity, leading to spindle assembly checkpoint failure and cell death.
| Aspect | Specification |
|---|---|
| Storage Temperature (Powder) | -20°C [2] [3] [5] |
| Storage Temperature (Solution) | -80°C for long-term (up to 2 years); -20°C for short-term (up to 1 year) [3] |
| Storage Atmosphere | Keep in a tightly sealed container, in a dark place, under an inert atmosphere [2] |
| Hazard Statements | H302 (Harmful if swallowed); H410 (Very toxic to aquatic life with long-lasting effects) [5] |
| Precautionary Measures | Wear protective gloves and eye protection. Avoid dust formation. Do not eat, drink, or smoke when handling. Avoid release to the environment [5] |
This compound is a valuable research tool for selectively inhibiting Mps1 kinase. The provided data and detailed protocols for its use in biochemical, cellular, and in vivo experiments can help ensure accurate and reproducible results in your research.
MPI-0479605 is a potent, selective, and ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK), which plays a critical role in spindle assembly checkpoint signaling and chromosome attachment during mitosis. With an IC50 value of 1.8 nM against Mps1, this compound demonstrates remarkable selectivity, showing >40-fold selectivity over other kinases in profiling assays. [1] [2] The compound induces mitotic catastrophe in proliferating cells through disruption of proper chromosome segregation, leading to aneuploidy, micronuclei formation, and ultimately either apoptosis or a p53-dependent postmitotic checkpoint activation depending on cellular context. [3]
The molecular weight of this compound is 407.51 g/mol, with a chemical formula of C22H29N7O and CAS registry number 1246529-32-7. [1] [2] The compound appears as a white to gray solid at room temperature and has demonstrated potent antitumor activity in xenograft models, particularly against colon cancer models, with tumor growth inhibition reaching 74% in HCT-116 xenografts under optimized dosing regimens. [1] These properties make this compound a valuable chemical probe for studying Mps1 biology and a promising starting point for anticancer drug development.
Equipment Preparation:
Weighing:
Solubilization:
Quality Assessment:
Aliquoting and Storage:
Table 1: Recommended Stock Solution Concentrations and Preparation Guide
| Target Concentration | Mass of Compound per mL DMSO | Solubilization Method | Storage Stability |
|---|
| 10 mM | 4.08 mg | Vortex + 37°C ultrasonic bath (5-10 min) | -20°C: 1 year -80°C: 2 years | | 50 mM | 20.38 mg | Extended vortex + 37°C ultrasonic bath (10-15 min) | -80°C: 2 years Avoid repeated freeze-thaw | | 100 mM | 40.75 mg | Extended vortex + 37°C ultrasonic bath (15-20 min) + potential intermittent mixing | -80°C: 2 years Single-use aliquots recommended |
For cell-based assays, prepare intermediate working solutions by diluting the DMSO stock in culture medium or buffer. To minimize DMSO cytotoxicity, maintain the final DMSO concentration ≤0.5% for most cell lines, and ≤0.1% for primary or sensitive cells. [5] [6] [7]
Serial dilution protocol:
Table 2: Reported Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Tissue Origin | GI50/IC50 Value | Assay Type | Exposure Time |
|---|---|---|---|---|
| HCT-116 | Colorectal carcinoma | 30-100 nM | WST-8 viability | 72 h |
| A549 | Lung adenocarcinoma | >10 μM | WST-8 viability | 72 h |
| Various tumor lines | Multiple origins | 30-100 nM | CellTiter-Glo | 72 h |
| HCT-116 | Colorectal carcinoma | 0.3 μM (EC50) | Cell cycle arrest (G2 checkpoint) | Not specified |
Recent studies demonstrate that DMSO cytotoxicity is concentration-, time-, and cell type-dependent. [6] [7]
Table 3: Safe DMSO Concentration Thresholds in Cell Culture
| Cell Type | Safe Concentration (24h) | Safe Concentration (72h) | Toxic Concentration | Key Considerations |
|---|---|---|---|---|
| Standard cell lines | ≤0.5% | ≤0.1% | >0.5% | Some proliferation effects at >0.1% |
| Primary cells | ≤0.1% | ≤0.01% | >0.1% | Increased sensitivity requires lower thresholds |
| RA FLSs | ≤0.05% | ≤0.01% | >0.1% | Patient-derived fibroblast-like synoviocytes |
| Cancer cell lines (HepG2, MCF-7, etc.) | ≤0.3125% | Not specified | >0.3125% | Variable sensitivity by cell line |
For animal studies, this compound requires specific formulations to ensure solubility and bioavailability while maintaining acceptable tolerability profiles.
Standard Formulation:
Alternative Formulation 1:
Alternative Formulation 2:
Oil-based Formulation:
Based on published xenograft studies: [1]
Tumor Growth Inhibition (TGI) Calculation:
Table 4: Comprehensive Biochemical and Cellular Profiling of this compound
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Mps1 IC50 | 1.8 nM | ATP-competitive inhibition | [1] [2] |
| Selectivity | >40-fold vs. other kinases | Kinase panel screening | [2] |
| Cellular GI50 | 30-100 nM | Broad panel of tumor cell lines | [2] |
| G2 Checkpoint Inhibition | 0.3 μM (EC50) | HCT-116 cells | [1] |
| Antitumor Efficacy | 49-74% TGI | HCT-116 xenografts, 30 mg/kg daily or 150 mg/kg Q4D | [1] |
| Other Kinase Targets | <1 μM IC50 for: FLT3 (0.08 μM), JNK1 (0.11 μM), INSR (0.38 μM), FER (0.59 μM) | Kinase selectivity panel | [1] |
Diagram 1: Experimental workflow for this compound applications from stock preparation to data analysis, including molecular mechanism of action.
Table 5: Common Experimental Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in DMSO | Low-quality or wet DMSO; insufficient mixing | Use fresh, anhydrous DMSO; warm to 37°C with sonication |
| Precipitation in aqueous media | Rapid dilution; concentration too high | Dilute stock gradually in buffer with vortexing; prepare fresh working solutions |
| High background cytotoxicity | Excessive DMSO concentration | Ensure final DMSO ≤0.5% (ideally ≤0.1%); include DMSO-only controls |
| Variable results between replicates | Inconsistent cell seeding | Optimize cell density for each cell line; ensure uniform seeding technique |
| Loss of compound activity | Repeated freeze-thaw cycles; improper storage | Aliquot stock solutions; store at -80°C; avoid repeated freezing and thawing |
| Poor in vivo solubility | Formulation issues | Pre-dissolve in organic solvent before adding aqueous components; use fresh formulation |
This compound is a potent, selective, and ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK) [1] [2] [3]. Mps1 is a central regulator of the Spindle Assembly Checkpoint (SAC), which ensures accurate chromosome segregation during cell division. By inhibiting Mps1, this compound forces cells with mis-attached chromosomes to exit mitosis prematurely, leading to aneuploidy (an abnormal number of chromosomes) and subsequent cell death, an effect known as mitotic catastrophe [1] [2]. This mechanism makes it a compound of interest in cancer research, as many tumors rely on a functional SAC for survival.
The following diagram illustrates the cellular mechanism triggered by this compound.
The table below summarizes the primary effects observed in preclinical studies.
| Effect Category | Observation | Experimental Model / Context |
|---|---|---|
| In Vitro Cytotoxicity | GI₅₀: 30 - 100 nM [1] | Panel of tumor cell lines (e.g., A549, HCT-116, Colo-205) [1] |
| Mps1 Inhibition (IC₅₀) | 1.8 nM [1] [3] | In vitro kinase assay [1] |
| Kinase Selectivity | >40-fold selective over other kinases [1] | Screening against 120 other kinases [3] |
| Chromosome Segregation | Defects in alignment; lagging chromosomes during anaphase [1] [2] | Live-cell imaging (A549 cells) [1] |
| Cell Cycle Impact | Suppression of DNA synthesis (BrdU incorporation); delay/arrest after one division [1] | CFSE labeling, BrdU assay [1] |
| In Vivo Antitumor Activity | Tumor Growth Inhibition (TGI): 49% at 30 mg/kg [1] [3] | HCT-116 xenograft model (mice) [1] |
This protocol assesses chromosome mis-segregation by scoring for lagging chromosomes in anaphase cells [1] [4].
| Component | Specification | Notes |
|---|---|---|
| Cell Lines | A549, HCT-116, or other adherent cancer lines [1] | Ensure active proliferation. |
| This compound | 100 - 500 nM [1] | Dissolve in DMSO; final DMSO concentration should be equal in all wells (e.g., 0.1%). |
| Incubation Time | ~24 hours [1] | Treat for duration sufficient for cells to enter mitosis. |
| Primary Antibodies | Anti-α-Tubulin, Anti-Phospho-Histone H3 (Ser10) [1] [4] | Dilute as per manufacturer's recommendation. |
| Microscope | Epifluorescence or confocal microscope [4] | A 60x 1.4NA Plan Apo oil objective is recommended for sufficient resolution [4]. |
Fluorescent in situ hybridization (FISH) directly measures chromosome numbers in interphase cells to assess aneuploidy and cell survival post-treatment [4].
| Component | Specification | Notes |
|---|---|---|
| Cell Lines | HCT-116 (p53 WT), Colo-205 (p53 deficient) [1] | Useful for comparing p53-dependent responses. |
| This compound | 30 - 100 nM [1] | Use concentrations near the GI₅₀ to apply selective pressure. |
| FISH Probe | Centromeric or whole-chromosome paint probe [4] | Choose a probe for a large, easily identifiable chromosome. |
| Analysis | Chromosome counts per nucleus [4] | Aneuploid cell survival is indicated by the propagation of cells with non-diploid counts. |
This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (Monopolar Spindle 1) with an impressive IC50 of 1.8 nM. This small molecule exhibits >40-fold selectivity over other kinases, making it a valuable tool for investigating mitotic mechanisms and developing cancer therapeutics. Mps1 plays a critical role in maintaining genomic stability by regulating the spindle assembly checkpoint (SAC), which ensures proper chromosome attachment to the mitotic spindle before cell division proceeds. By inhibiting Mps1, this compound disrupts SAC function, leading to premature mitotic exit, improper chromosome segregation, and the generation of aneuploid cells with unbalanced chromosome numbers. [1] [2]
The cellular response to this compound treatment involves complex processes that ultimately trigger cell death. Treatment with this compound impairs the SAC and the bipolar attachment of chromosomes to the mitotic spindle, which results in chromosome segregation defects and aneuploidy. Cells with wild-type p53 typically activate a postmitotic checkpoint characterized by ATM- and RAD3-related-dependent activation of the p53-p21 pathway, leading to growth arrest. Regardless of p53 status, treated cells ultimately experience mitotic catastrophe and/or apoptotic cell death. This sequence of events makes this compound particularly effective against various tumor cell lines, with GI50 values ranging from 30 to 100 nM in a panel of cancer cells. The compound has demonstrated significant antitumor activity in colon cancer xenograft models, inhibiting tumor growth by up to 74% in HCT-116 models and 63% in Colo-205 models. [1] [2] [3]
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue Origin | GI50 (nM) | Key Genetic Features |
|---|---|---|---|
| HCT-116 | Colon carcinoma | 30-100 | Wild-type p53 |
| Colo-205 | Colon carcinoma | 30-100 | |
| A549 | Lung carcinoma | >10,000 | |
| SK-N-Be2c | Neuroblastoma | Sensitive | MYCN amplified, TP53 mutated |
| IMR-32 | Neuroblastoma | Sensitive | MYCN amplified |
| HCC827 | Lung carcinoma | 30-100 | |
| MDA-MB-231 | Breast carcinoma | 30-100 |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Mps1) |
|---|---|---|
| Mps1 | 1.8 | 1.0 |
| FLT3 | 80 | 44.4 |
| JNK1 | 110 | 61.1 |
| INSR | 380 | 211.1 |
| FER | 590 | 327.8 |
| ALK | 260 | 144.4 |
| STK33 | 1100 | 611.1 |
| B-RAF | 3200 | 1777.8 |
| PLK4 | 3300 | 1833.3 |
| ERK2 | 3900 | 2166.7 |
| FAK1 | 2700 | 1500.0 |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Formulation |
|---|---|---|---|
| HCT-116 | 30 mg/kg daily | 49% | 5% DMA/12% ethanol/40% PEG-300 |
| HCT-116 | 150 mg/kg Q4D | 74% | 5% DMA/12% ethanol/40% PEG-300 |
| Colo-205 | Daily dosing | Not significant | 5% DMA/12% ethanol/40% PEG-300 |
| Colo-205 | 150 mg/kg Q4D | 63% | 5% DMA/12% ethanol/40% PEG-300 |
The analysis of this compound-induced cell death requires a multifaceted approach due to the complex sequence of events that begins with mitotic disruption and progresses through various cell death pathways. Apoptosis detection should employ multiple complementary methods to capture different stages of the process, from early indicators to late-stage events. Based on the established mechanisms of this compound, the most relevant techniques include flow cytometry-based assays for quantifying apoptosis rates, mitochondrial function assays to detect early apoptotic changes, caspase activity measurements to confirm engagement of the apoptotic machinery, and morphological analyses to identify characteristic apoptotic features. [4] [5]
For researchers investigating this compound, particular emphasis should be placed on methods that detect mitochondrial apoptosis pathways, as evidence indicates that Mps1 inhibition promotes cell death via the caspase-dependent mitochondrial apoptotic pathway. This involves monitoring changes in mitochondrial membrane potential (ΔΨm),
cytochrome c release, and caspase activation. Additionally, since this compound treatment can lead to both apoptosis and mitotic catastrophe, techniques that differentiate between these processes are valuable. A time-course experiment is highly recommended to capture the progression of events, as apoptosis is a transient process that may be missed with single timepoint analyses. [3] [5]
Purpose: To establish optimal conditions for treating cancer cells with this compound to induce apoptosis.
Materials:
Procedure:
Technical Notes: this compound is soluble in DMSO at 62 mg/mL (152.14 mM) but insoluble in water. For in vitro assays, prepare fresh working solutions from DMSO stocks to avoid compound degradation. Optimal treatment duration varies by cell line; fast-dividing cells may show apoptotic signatures within 24 hours, while others may require 72 hours. [1] [6]
Purpose: To detect early and late apoptosis by measuring phosphatidylserine externalization and membrane integrity.
Materials:
Procedure:
Technical Notes: Avoid over-trypsinizing cells as this can damage phosphatidylserine asymmetry and cause false positives. Include untreated controls for baseline apoptosis and a positive control (e.g., hydrogen peroxide-treated cells). The assay should be performed on single-cell suspensions; cell clumps can interfere with accurate flow cytometry analysis. [7] [8]
Purpose: To detect early apoptosis through changes in mitochondrial membrane potential (ΔΨm).
Materials:
Procedure:
Technical Notes: Maintain consistent dye loading conditions as temperature and time significantly affect results. Include CCCP (50-100 μM for 10-30 minutes) as a positive control for mitochondrial depolarization. Use appropriate compensations when performing multicolor flow cytometry. The assay works best when performed on live cells; fixation can alter mitochondrial membrane potential. [5] [3]
Purpose: To measure executioner caspase activation as a key indicator of apoptosis commitment.
Materials:
Procedure:
Technical Notes: Include a caspase inhibitor (e.g., Z-VAD-FMK) as a negative control to confirm specificity. Perform the assay in black plates to minimize background fluorescence. For single-cell analysis by flow cytometry, use cell-permeable caspase substrates (e.g., FAM-DEVD-FMK). Caspase-3 activation typically occurs after 24-48 hours of this compound treatment. [5] [3]
The transient nature of apoptosis makes timing critical for accurate detection. When studying this compound-induced cell death, researchers should implement a time-course approach with multiple detection methods. Early events (24-48 hours) include caspase activation and phosphatidylserine externalization, while later time points (48-72 hours) are optimal for detecting DNA fragmentation and sub-G1 populations. Since this compound can trigger both apoptosis and mitotic catastrophe, using multiple complementary assays is essential to fully characterize the cell death response. [4] [5]
Method selection should align with specific research goals and available equipment. Flow cytometry-based methods (Annexin V/PI, cell cycle analysis) provide quantitative data on population responses, while immunoblotting confirms specific protein cleavages (e.g., PARP, caspase-3). Microscopy-based techniques offer valuable morphological information but may be less quantitative. For high-throughput screening, plate reader-based caspase assays or multiparameter apoptosis kits are optimal. Researchers should also consider including senescence-associated β-galactosidase staining to distinguish apoptosis from other cell fates, as some cells may undergo senescence rather than apoptosis after this compound treatment. [9] [10]
The p53 status of cell lines significantly influences their response to this compound. Cells with wild-type p53 typically activate a postmitotic checkpoint and may undergo different death kinetics compared to p53-mutant cells. Researchers should characterize p53 status in their model systems and consider including both wild-type and mutant lines for comparative studies. Additionally, cell density at treatment initiation affects compound efficacy; subconfluent cultures (30-50% confluence) typically show greater sensitivity due to active cell cycling. [2]
The solubility and stability of this compound present practical considerations. While soluble in DMSO at high concentrations, aqueous solubility is limited. Researchers should avoid stock solution freeze-thaw cycles and use fresh working dilutions. For in vivo studies, the published formulation of 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 has demonstrated efficacy. Positive controls for apoptosis induction should be included in each experiment; for this compound studies, paclitaxel or other antimitotic agents serve as appropriate comparators. [1] [6]
This compound represents a valuable chemical tool for investigating Mps1 biology and developing cancer therapeutic strategies. The comprehensive protocols outlined herein enable researchers to rigorously characterize the apoptotic response to Mps1 inhibition. By employing a multi-faceted approach to apoptosis detection and considering the technical aspects specific to this compound, researchers can generate robust, reproducible data that advances our understanding of cell death mechanisms in response to mitotic disruption.
The mitotic checkpoint, also known as the Spindle Assembly Checkpoint (SAC), is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. It prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle, thereby avoiding aneuploidy, a condition frequently associated with cancer and other genetic disorders [1] [2]. The protein kinase Mps1 (Monopolar spindle 1) is a central component of this checkpoint, essential for both the bipolar attachment of chromosomes to the spindle and the maintenance of the checkpoint signal [3] [4].
MPI-0479605 is a potent, selective, and ATP-competitive small-molecule inhibitor of Mps1 [3] [5]. Its core mechanism is to disrupt the SAC, forcing cells to exit mitosis prematurely with unattached chromosomes. This disruption leads to severe chromosome segregation errors, resulting in aneuploidy, the formation of micronuclei, and ultimately, cell death through apoptosis or mitotic catastrophe [3]. In cells with functional p53, this damage can activate a post-mitotic checkpoint involving the p21 pathway, but the compound is effective in both wild-type and p53-mutant cell lines [3]. The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
The tables below summarize the key biochemical and cellular quantitative data for this compound, providing a concise reference for its potency and selectivity.
Table 1: Biochemical Kinase Activity Profile of this compound
| Parameter | Value | Description |
|---|---|---|
| Mps1 IC₅₀ | 1.8 nM | Half-maximal inhibitory concentration for the primary target, Mps1 [5]. |
| Selectivity | >40-fold | Selectivity over other kinases tested at 500 nM [3] [5]. |
| Mechanism | ATP-competitive | Confirmed mode of inhibition [3] [5]. |
Table 2: Cellular and In Vivo Antitumor Activity of this compound
| Assay Type | Cell Line / Model | Result / Value (GI₅₀/EC₅₀/Inhibition) | Citation |
|---|---|---|---|
| In Vitro Anti-proliferative (GI₅₀) | Panel of 14 tumor lines (e.g., HCT-116, A549) | 30 - 100 nM | [3] [5] |
| In Vitro Anti-proliferative (IC₅₀) | A549 (Lung cancer) | >10 µM | [6] |
| In Vitro Cell Cycle (EC₅₀) | HCT-116 (Colon cancer) | 0.3 µM (G2 checkpoint inhibition) | [6] |
| In Vivo Efficacy | HCT-116 Xenograft | 49% TGI (30 mg/kg daily, i.p.); 74% TGI (150 mg/kg Q4D, i.p.) | [3] [5] | | In Vivo Efficacy | Colo-205 Xenograft | 63% TGI (150 mg/kg Q4D, i.p.) | [3] [5] |
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant Mps1 kinase [5].
This cell-based assay assesses the functional ability of this compound to override the spindle checkpoint [7].
This protocol outlines the evaluation of the antitumor efficacy of this compound in mouse xenograft models [3] [5] [6].
%TGI = 100 - [100 × (Change in median tumor volume of treated group) / (Change in median tumor volume of control group)]
Research indicates that cancer cells can develop resistance to Mps1 inhibitors like MPI-0479605 through specific point mutations in the kinase domain's catalytic domain [1]. These mutations are located in the adenosine triphosphate (ATP)-binding pocket and can prevent the stable binding of the inhibitor while largely retaining the kinase's wild-type catalytic activity [1].
The table below summarizes key resistance mutations identified for Mps1 inhibitors:
| Mutation | Location in Kinase Domain | Impact on this compound | Notes on Cross-Resistance |
|---|---|---|---|
| C604Y | Kinase hinge region [2] | Confers resistance [1] | Also confers resistance to NMS-P715 and Cpd-5, but not to reversine [2] [3] |
| C604W | Kinase hinge region [2] | Confers resistance [1] | - |
| I153M | - | Confers resistance [1] | - |
| S611R | - | Confers resistance [1] | - |
A common methodology to investigate inhibitor resistance involves in vitro selection of resistant cell lines and subsequent genetic analysis [1].
The diagram below outlines a general experimental workflow for generating and studying inhibitor-resistant cell lines, based on the approach used in foundational studies [1].
The C604Y mutation, a well-characterized resistance mutation, acts through multiple mechanisms that reduce the drug's efficacy.
The following diagram illustrates how the C604Y mutation leads to resistance for specific inhibitors like NMS-P715 and Cpd-5, but not for reversine.
MPI-0479605 is a potent, selective, ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK), with an IC₅₀ of 1.8 nM [1] [2] [3]. Its inhibition abrogates the spindle assembly checkpoint, leading to chromosomal missegregation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe [1] [3].
Acquired resistance to this compound and other Mps1 inhibitors like Cpd-5 is frequently caused by point mutations in the kinase domain that prevent stable inhibitor binding while largely preserving the kinase's catalytic activity [4] [5]. The following table summarizes the key resistance mutations and their effects.
| Mutation | Location in Kinase Domain | Postulated Resistance Mechanism | Cross-Resistance Notes |
|---|---|---|---|
| I531M [4] [5] | Not specified | Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. | Limited cross-resistance to other inhibitor scaffolds is common [4]. |
| I598F [4] [5] | Not specified | Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. | Limited cross-resistance to other inhibitor scaffolds is common [4]. |
| C604Y [4] [5] | Near the hinge region [5] | Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. | Limited cross-resistance to other inhibitor scaffolds is common [4]. |
| S611R [4] [5] | Not specified | Alters conformational dynamics of the P-loop, A-loop, and αC-helix, weakening inhibitor binding [5]. | Limited cross-resistance to other inhibitor scaffolds is common [4]. |
The diagram below illustrates how these mutations, located in different parts of the ATP-binding pocket, lead to resistance.
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your troubleshooting guides.
This protocol is used to determine the IC₅₀ of an inhibitor and confirm whether a mutation reduces the drug's potency.
This method is used to model acquired resistance in a laboratory setting and identify novel resistance mutations.
This protocol assesses the overall impact of the inhibitor and resistance mutations on cell growth and survival.
The following diagram outlines a general experimental workflow for investigating and tackling drug resistance, which can be a central part of your troubleshooting guide.
Based on the research, here are specific strategic approaches to combat this compound resistance:
The core challenge is that this compound is insoluble in water [1]. Your primary solvent option is DMSO, but the achievable concentration varies significantly between suppliers.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble [1] | Not viable for aqueous solutions. |
| DMSO | 62 mg/mL (152.14 mM) [1] | Selleckchem reports this high concentration. |
| DMSO | 11 mg/mL (26.99 mM) [2] | MedChemExpress reports this lower concentration; notes that hygroscopic DMSO impacts solubility and recommends ultrasonic warming. |
| Ethanol | 2 mg/mL [1] | Low solubility option. |
This discrepancy in DMSO solubility highlights that batch-specific characteristics or measurement conditions can greatly impact practical workflow outcomes.
For experiments requiring aqueous delivery, such as in vivo studies, you must use advanced formulation techniques. The table below summarizes proven methods.
| Technique | Description | Application Note |
|---|---|---|
| Lipid-Based Formulation | Uses lipidic vehicles (e.g., PEG-300) and surfactants (e.g., Tween 80) to solubilize and stabilize the drug [1] [3]. | Suitable for in vivo dosing; creates a clear solution for injection. |
| Nanosuspension | Reduces drug particle size to the nanoscale (100s of nm), increasing surface area and dissolution rate [4] [5]. | "Nearly universal" approach; requires stabilizers to prevent agglomeration [4]. |
| Amorphous Solid Dispersion (ASD) | Incorporates the drug into a polymer matrix, maintaining it in a higher-energy amorphous state to improve solubility [3] [4]. | Manufactured via spray drying; ideal for oral dosage forms. |
| Cyclodextrin Complexation | The cyclodextrin molecule forms an inclusion complex with the lipophilic drug, shielding its hydrophobicity and making the complex water-soluble [4]. | Enhances aqueous solution stability and bioavailability [4]. |
| Use of Volatile Aids | For ionizable compounds, adding a volatile acid (e.g., acetic acid) or base (e.g., ammonia) to ionize the drug in solution, which is removed after processing [3]. | Can dramatically increase solubility in organic solvents for spray drying. |
To help select the most appropriate strategy, this workflow outlines a decision-making process:
This formulation, validated for animal studies, creates a clear solution suitable for intraperitoneal (i.p.) injection [1].
This top-down approach is versatile for various administration routes [4].
Q1: Why is there a major discrepancy in the reported DMSO solubility of this compound? A1: Variations can be due to the compound's batch purity, the age and water content of the DMSO (DMSO is hygroscopic), and the method used to determine solubility (e.g., with or without warming and sonication). Always use fresh, dry DMSO and consider gentle warming and sonication to achieve the highest possible concentration [2].
Q2: Can I simply use cyclodextrins to make an aqueous stock solution? A2: Cyclodextrin complexation is a viable strategy to enhance the aqueous solubility of lipophilic molecules [4]. However, it requires empirical testing to determine the correct type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD), the optimal drug-to-cyclodextrin ratio, and the complexation method. This is not a simple "mix-and-dissolve" solution and needs a dedicated development effort.
Q3: What is the most robust long-term strategy for oral delivery of this compound? A3: For an oral drug product, Amorphous Solid Dispersions (ASDs) are often the leading technology. ASDs, typically manufactured via spray drying, can significantly enhance solubility and bioavailability by maintaining the drug in a high-energy amorphous state within a polymer matrix [3] [4]. This approach has strong commercial precedence for poorly soluble drugs.
Q1: What is the primary target and potency of MPI-0479605? this compound is a potent, selective, and ATP-competitive inhibitor of the kinase Mps1 (also known as TTK). Its activity against various kinases is summarized in the table below [1].
| Kinase Target | IC₅₀ Value | Notes |
|---|---|---|
| Mps1 (TTK) | 1.8 nM | Primary target; high potency [1]. |
| FLT3 | 0.08 μM | ~44x less potent than against Mps1 [1]. |
| JNK1 | 0.11 μM | ~61x less potent than against Mps1 [1]. |
| INSR | 0.38 μM | ~211x less potent than against Mps1 [1]. |
| FER | 0.59 μM | ~328x less potent than against Mps1 [1]. |
| ALK | 0.26 μM | ~144x less potent than against Mps1 [1]. |
| STK33 | 1.1 μM | ~611x less potent than against Mps1 [1]. |
| FAK1 | 2.7 μM | ~1500x less potent than against Mps1 [1]. |
| B-RAF | 3.2 μM | ~1778x less potent than against Mps1 [1]. |
| PLK4 | 3.3 μM | ~1833x less potent than against Mps1 [1]. |
| ERK2 | 3.9 μM | ~2167x less potent than against Mps1 [1]. |
Q2: What concentrations should I use for cellular assays? The effective concentration varies by cell line and assay type. The following table summarizes experimental data from the literature to guide your dosing [2] [1].
| Cell Line | Assay Type / Effect | Concentration / IC₅₀ | Duration | Citation |
|---|---|---|---|---|
| HCT-116 (Colorectal Cancer) | G2 Checkpoint Inhibition (EC₅₀) | 0.3 μM | Not Specified | [1] |
| HCT-116 (Colorectal Cancer) | Reduction in Cell Viability | 0.1 - 10 μM (Dose-dependent) | Not Specified | [1] |
| A549 (Lung Cancer) | Antiproliferative (IC₅₀) | >10 μM | 72 hours | [1] |
| Various Cancer Cell Lines (HCT-116, DLD-1, U2OS) | Cell Viability / Cytotoxicity | IC₅₀ range: ~63-153 nM | Not Specified | [2] |
Q3: What are the expected cellular phenotypes after treatment? Inhibition of Mps1 disrupts the spindle assembly checkpoint (SAC). Treating cells with this compound is expected to result in the following phenotypes [3] [1]:
Q4: What is a recommended protocol for a cell viability assay? You can adapt the following methodology from research on TC Mps1 12, another Mps1 inhibitor, which uses a standard MTT assay [3].
The following diagram illustrates the typical workflow for a cell-based assay with this compound and its core mechanism of action.
The table below summarizes the primary target and key off-targets of this compound, with quantitative data on its inhibitory activity (IC50 values).
| Kinase Target | IC50 Value | Selectivity Relative to Mps1 (Fold) | Notes / Cellular Effect |
|---|---|---|---|
| Mps1 | 1.8 nM [1] [2] | -- | Primary target; essential for spindle assembly checkpoint [3]. |
| FLT3 | 0.08 µM (80 nM) [1] [4] | ~44 | -- |
| JNK1 | 0.11 µM (110 nM) [1] [4] | ~61 | -- |
| ALK | 0.26 µM (260 nM) [1] [4] | ~144 | -- |
| INSR | 0.38 µM (380 nM) [1] [4] | ~211 | -- |
| FER | 0.59 µM (590 nM) [1] [4] | ~328 | -- |
| STK33 | 1.1 µM [1] | ~611 | -- |
| B-RAF | 3.2 µM [1] | ~1,778 | -- |
| PLK4 | 3.3 µM [1] | ~1,833 | -- |
| FAK1 | 2.7 µM [1] | ~1,500 | -- |
| ERK2 | 3.9 µM [1] | ~2,167 | -- |
The following diagram illustrates the primary cellular consequences and the kinases involved in the mechanism of action of this compound.
Here are detailed methodologies for key experiments cited in the literature, which you can use to troubleshoot your own work with this compound.
While most studies focus on MPI-0479605 as a single agent, the most validated combination strategy involves low-dose spindle poisons, such as taxanes [1] [2]. This approach aims to excessively elevate chromosomal instability (CIN) in cancer cells, pushing them into cell death via mitotic catastrophe [1].
The table below summarizes the core findings on this synergistic combination:
| Combination Partner | Experimental Context | Observed Synergistic Effect | Proposed Mechanism of Action |
|---|---|---|---|
| Low-dose Taxanes (e.g., Paclitaxel, Docetaxel) [1] | Preclinical studies in BRCA1-/-, TP53-/- mammary tumor models (mice & cell lines) | Significant tumor growth inhibition; increased cell death [1]. | Mps1 inhibition combined with taxane-induced microtubule stress leads to a surge in mitotic errors (multipolar anaphases, severe chromosome mis-segregation), overwhelming the cancer cells [1]. |
Here are answers to common questions and solutions to potential experimental challenges.
Q1: What is the primary biological rationale for combining this compound with low-dose taxanes? A: The combination exploits the concept of CIN. Cancer cells often tolerate a certain level of CIN. While low-dose taxanes or Mps1 inhibition alone increase CIN, their combination synergistically amplifies the rate of chromosome segregation errors beyond a survivable threshold, triggering massive cell death [1].
Q2: We are not observing a strong synergistic effect in our cell viability assays. What could be the issue? A: Consider the following troubleshooting steps:
BRCA1−/−;TP53−/− tumors. Verify if your cell line's genetic background (e.g., p53 status) might confer resistance [1].Q3: Can cancer cells develop resistance to this compound? A: Yes. Studies with other Mps1 inhibitors show that resistant cells can emerge through point mutations in the Mps1 kinase domain (e.g., Cpd-5 resistant mutations were identified) [3]. These mutations can prevent drug binding without compromising the kinase's essential activity [3]. Using Mps1 inhibitors in combination, as with taxanes, may help delay the emergence of such resistance.
Here is a detailed methodology for key experiments cited in the guide.
This protocol is adapted from viability assays used to demonstrate synergy between Mps1 inhibitors and paclitaxel [1].
This protocol is based on experiments that characterized the cellular effects of Mps1 inhibition [1] [3].
The following diagram, generated using Graphviz, illustrates the synergistic mechanism of this compound with taxanes and the known resistance pathways.
Diagram Title: Mps1 Inhibitor Combo Mechanism & Resistance
The sensitivity of cancer cell lines to MPI-0479605, an Mps1/TTK kinase inhibitor, is not uniform. Research has identified several key factors that contribute to this variability, which are summarized in the table below.
| Factor | Description | Impact on Sensitivity |
|---|---|---|
| Aneuploidy Score | The number of gained or lost chromosome arms in a cell line [1]. | High aneuploidy correlates with short-term resistance but long-term vulnerability [1]. |
| p53 Status | Whether the cell line has functional p53 protein [2]. | p53 wild-type cells may activate a post-mitotic checkpoint, influencing the mode of cell death [2]. |
| Proliferation Rate | How quickly the cell line divides [1]. | The anti-proliferative effect is more pronounced in rapidly dividing cells [1]. |
| Mps1/TTK Mutations | Point mutations in the kinase domain of the Mps1/TTK target [3]. | Can cause significant resistance by preventing inhibitor binding without affecting kinase activity [3]. |
A crucial and nuanced finding is the relationship between aneuploidy and drug response. While highly aneuploid cell lines are more resistant to short-term (3-5 day) exposure to this compound and other Mps1 inhibitors, they display a greater dependence on the Spindle Assembly Checkpoint (SAC) over the long term ( [1]).
The following diagram illustrates this paradoxical relationship and its consequences.
Q: My results from a 5-day cell viability assay are inconsistent or show unexpected resistance. What could be wrong?
Q: I suspect my cells have developed resistance to this compound. How can I investigate this?
Based on the methodology from the search results, here is a protocol to evaluate the long-term proliferation effects of this compound on your cell lines, which is critical for observing the vulnerability of aneuploid cells ( [1]).
Objective: To determine the clonogenic survival and long-term proliferative potential of cells after exposure to this compound.
Materials:
Workflow:
Procedure:
What is MPI-0479605's primary mechanism of action? this compound is a potent, selective, and ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). It inhibits Mps1 with an IC50 of 1.8 nM and shows >40-fold selectivity over many other kinases. [1] [2] [3] By inhibiting Mps1, it abrogates the spindle assembly checkpoint (SAC), leading to premature mitotic exit, severe chromosome mis-segregation, aneuploidy, and ultimately, cell death. [1] [3]
How does p53 status influence the cellular response to this compound? The cellular outcome following Mps1 inhibition is highly dependent on p53 status. The table below summarizes the key differences:
| Cellular Process | p53 Wild-Type Cells | p53-Deficient/Mutant Cells |
|---|---|---|
| Post-mitotic Checkpoint | Strong activation of a p53-dependent post-mitotic checkpoint. [3] | Absence of p53-mediated checkpoint. [1] |
| p21 Induction | Robust, time-dependent induction of p21. [1] [3] | No p21 induction. [1] |
| Cell Fate | Initial cell cycle arrest; delayed apoptosis. [1] | More rapid and pronounced apoptosis or mitotic catastrophe. [1] [3] |
| Sub-G1 Population | Small increase within 72 hours. [1] | Strong increase in apoptotic sub-G1 population. [1] |
We observed only modest cell death in our p53 wild-type cell lines. Is this expected? Yes, this is a characteristic finding. In p53 wild-type cells, this compound-induced aneuploidy first activates a protective p53-p21 pathway, leading to a robust but reversible cell cycle arrest. [1] [3] Cell death often requires a longer duration of exposure or multiple cell divisions as cells eventually undergo mitotic catastrophe. [1] You may need to extend your observation period or consider combination strategies.
Could resistant cells emerge with prolonged treatment? Yes, the development of resistance is a potential challenge. Studies with Mps1 inhibitors have shown that cancer cells can acquire point mutations in the ATP-binding pocket of the Mps1 kinase domain (e.g., in residues like T288, E343, D490, T676). [4] These mutations can confer resistance to specific inhibitor scaffolds, but cross-resistance to other classes of Mps1 inhibitors may be limited. [4]
For your experimental planning, here are the core methodologies and quantitative data from key studies.
This protocol is used to determine the potency (IC50) of this compound against recombinant Mps1 enzyme.
This method assesses the anti-proliferative effect of this compound across a panel of cell lines.
The following table summarizes the sensitivity of various cancer cell lines to this compound, demonstrating its broad anti-proliferative activity: [1]
| Cell Line | Tissue Origin | p53 Status | Response to this compound (GI50) |
|---|---|---|---|
| HCT-116 | Colon Cancer | Wild-Type | ~30-100 nM |
| Colo-205 | Colon Cancer | Deficient | ~30-100 nM |
| A549 | Lung Cancer | Wild-Type | ~30-100 nM |
| MDA-MB-231 | Breast Cancer | Mutant | ~30-100 nM |
| HCC827 | Lung Cancer | Mutant | ~30-100 nM |
| OVCAR-3 | Ovarian Cancer | Mutant | ~30-100 nM |
The following diagram illustrates the key mechanistic pathways and differential cell fates induced by this compound in p53 wild-type versus deficient cells.
Problem: Inconsistent aneuploidy readouts in flow cytometry. Solution: Ensure you are analyzing cells at multiple time points (e.g., 48, 72, 96 hours) after treatment. The emergence of aneuploid populations (divergence from 2N/4N peaks) and sub-G1 populations becomes more pronounced over time, especially after cells have undergone one or more failed divisions. [1]
Problem: Difficulty in detecting mitotic exit in live-cell imaging. Solution: Use a positive control to validate your setup. Pre-treat cells with nocodazole to arrest them in mitosis, then add this compound. Inhibitor efficacy is confirmed by the rapid degradation of cyclin B and securin, and subsequent mitotic exit within 60 minutes, which can be tracked with markers like phospho-Histone H3. [1] [4]
Problem: Lack of anti-tumor effect in a p53 wild-type xenograft model. Solution: This could be due to the activation of the protective p53 pathway in vivo. [1] Consider testing different dosing schedules (e.g., 30 mg/kg daily vs. 150 mg/kg every 4 days, intraperitoneally) [1] or investigate combination therapies with DNA-damaging agents that can synergize by overwhelming the p53-mediated checkpoint. [5]
The following table summarizes identified point mutations in the catalytic domain of Mps1 that confer resistance to small-molecule inhibitors like MPI-0479605. These mutations retain wild-type catalytic activity but prevent stable inhibitor binding [1].
| Mutation Location | Example Mutations | Impact on Inhibitor Binding | Cross-Resistance Profile |
|---|---|---|---|
| ATP-Binding Pocket | C604W, D608N, E519K, L612Q [1] | Prevents stable binding of inhibitors; does not significantly affect kinase's natural activity [1]. | Varies by inhibitor; some mutations show limited cross-resistance, suggesting inhibitor combinations may prevent resistance [1]. |
| Gatekeeper Residue | (Theoretical, based on kinase analogy) | A classic resistance mechanism in other kinases (e.g., EGFR T790M, BCR-ABL T315I); increases affinity for ATP or creates steric clash [1]. | Often confers broad resistance, but structural studies can guide design of next-generation inhibitors [1]. |
Here are detailed methods for key experiments used to study this compound and its resistance mechanisms.
This protocol measures the direct inhibition of Mps1 kinase activity by this compound.
This protocol evaluates the compound's effect on cell proliferation and viability.
This method describes how to generate and identify inhibitor-resistant cell lines, which can be used to discover novel resistance mutations.
Q1: What could cause a significant loss of potency of this compound in my cellular assays?
Q2: How can I overcome resistance caused by these mutations?
Q3: this compound is insoluble in my aqueous buffer. How should I prepare the stock solution?
The following diagram illustrates the logical workflow for investigating and validating inhibitor resistance, integrating the protocols described above.
The table below summarizes the key characteristics of MPI-0479605 and CFI-402257 based on the information found:
| Feature | This compound | CFI-402257 |
|---|---|---|
| Other Names | - | Luvixasertib |
| Inhibitor Type | ATP-competitive, small molecule [1] [2] | Orally active, highly selective small molecule [3] |
| Biochemical Potency (IC₅₀) | 1.8 nM (Mps1 enzyme assay) [2] | 1.7 nM (TTK enzyme assay) [3] |
| Reported Cellular GI₅₀ | 30-100 nM (various tumor cell lines) [2] | 15-160 nM (various cancer cell lines) [3] |
| Key Preclinical Findings | Induces aneuploidy, micronuclei formation, and cell death; inhibits tumor growth in xenograft models [1] [2] | Disables spindle checkpoint, induces cytosolic DNA, activates STING pathway, promotes anti-tumor immunity [3] |
| Combination Potential | Information not available in search results | Shows efficacy with anti-PD-1, radiotherapy, and AMPK activators [4] [5] |
| Reported Clinical Status | Appears to be a research tool; no recent clinical trials mentioned [1] [2] | In clinical trials; granted FDA Fast Track designation for breast cancer [5] |
Here is a deeper dive into the experimental evidence supporting the profiles of these inhibitors.
Immune Activation Mechanism: CFI-402257 treatment induces chromosomal mis-segregation and DNA damage, leading to the formation of micronuclei. These micronuclei are a source of cytosolic DNA, which activates the DDX41-STING signaling pathway. STING pathway activation triggers the production of senescence-associated secretory phenotypes (SASPs) and cytokines, which recruit immune cells like T cells and NK cells to the tumor microenvironment, promoting tumor clearance [3]. The following diagram illustrates this mechanism:
Diagram: CFI-402257-induced immune activation pathway [3].
Synergy with Energy Stress: A 2024 study combined CFI-402257 with the AMPK agonist AICAR in triple-negative breast cancer (TNBC) models. The combination showed enhanced cytotoxicity. Mechanistically, it attenuated the formation of polyploid cells, increased apoptosis, and induced autophagy through dual inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways [4].
In Vivo Efficacy & Combinations: CFI-402257 has shown potent single-agent activity and improved survival in HCC-bearing mice when combined with anti-PD-1 therapy [3]. It also radiosensitizes syngeneic models of TNBC and modulates the tumor immune microenvironment [5].
This compound is characterized as a highly selective Mps1 inhibitor. The table below summarizes its key biochemical and cellular characteristics:
| Property | Description / Value |
|---|---|
| Primary Target | Mps1 (IC₅₀ = 1.8 nM) [1] [2] |
| Mechanism | ATP-competitive inhibitor [3] [2] |
| Cellular Effect | Impairs spindle assembly checkpoint, causes chromosome mis-segregation, aneuploidy, and cell death via apoptosis or mitotic catastrophe [3] |
| In Vivo Efficacy | Inhibits tumor growth in HCT-116 xenografts (e.g., 74% TGI at 150 mg/kg, Q4D) [3] [1] [2] |
| Formulation (in vivo) | 5% dimethylacetamide (DMA)/12% ethanol/40% PEG-300 [1] [2] |
The compound's selectivity was evaluated against a panel of kinases. The following table lists kinases for which this compound shows an IC₅₀ below 1 μM, indicating its most notable off-target interactions [1]:
| Kinase Target | Reported IC₅₀ (nM) |
|---|---|
| Mps1 | 1.8 |
| FLT3 | 80 |
| JNK1 | 110 |
| STK33 | 1,100 |
| FER | 590 |
| INSR | 380 |
| ALK | 260 |
| FAK1 | 2,700 |
| B-RAF | 3,200 |
| PLK4 | 3,300 |
| ERK2 | 3,900 |
This data shows that while this compound is highly potent against Mps1, it also inhibits FLT3 and JNK1 at nanomolar concentrations, which could contribute to both its efficacy and potential off-target effects [1].
This compound can be compared with other Mps1 inhibitors described in the literature. The table below provides a comparative overview based on publicly available data:
| Inhibitor | Reported Potency (IC₅₀ / EC₅₀) | Key Characteristics & Notes |
|---|---|---|
| This compound | Mps1 IC₅₀: 1.8 nM [1] [2] | Selective, ATP-competitive; shows in vivo efficacy in colon cancer xenografts [3]. |
| Cpd-5 | Mps1 IC₅₀: 5.8 nM (biochemical) [4] | Highly potent; used in resistance studies; effectively abrogates the mitotic checkpoint [4]. |
| Reversine | IC₅₀ (Cellular): 63-153 nM [4] | A tool inhibitor for deciphering Mps1 function [4]. |
| NMS-P715 | Mps1 IC₅₀: 71.3 nM (biochemical) [4] | One of the earlier described inhibitors; shows weaker effects in cell viability assays [4]. |
A key study investigated the molecular basis of resistance to Mps1 inhibitors [4]. Researchers treated hypermutagenic cancer cell lines with the potent inhibitor Cpd-5 and isolated resistant clones. They identified four point mutations in the kinase domain of Mps1 (e.g., G670E, A678T, R681C, R684S) that conferred resistance while retaining kinase activity [4]. The cross-resistance profile of these mutations varied:
This suggests that combinations of inhibitors with different scaffolds could be a strategy to overcome or prevent the acquisition of resistance in a clinical setting [4].
To help you interpret and potentially replicate the key findings, here are the methodologies behind the critical data.
1. In Vitro Kinase Assay for Selectivity [2]
2. Cellular Target Engagement & Viability [3] [1]
3. In Vivo Xenograft Efficacy Study [3] [1] [2]
The following diagram illustrates the cellular mechanism of this compound and the workflow for profiling its kinase selectivity, integrating key information from the search results.
Based on the compiled data, here are the critical points for researchers:
| Inhibitor Name | IC50 / Potency | Selectivity Profile | Key Cellular & In Vivo Effects | Clinical Stage |
|---|---|---|---|---|
| MPI-0479605 | IC₅₀ = 1.8 nM [1] [2] [3] | >40-fold selectivity over 120 other kinases; ATP-competitive [1] [3] | Impairs SAC, causes chromosome mis-segregation, aneuploidy, cell death; antitumor activity in colon cancer xenografts [1] [4] [3] | Preclinical [1] |
| Reversine | N/A | Inhibits Mps1 and Aurora B kinases [5] | Used as a reference compound in research [5] [6] | Research tool only |
| NMS-P715 | IC₅₀ = ~139 nM (WT Mps1) [6] | N/A | Anti-proliferative activity in breast, renal, colon cancer, and medulloblastoma cell lines [6] | Preclinical |
| Cpd-5 | IC₅₀ = ~9.2 nM (WT Mps1) [6] | Derivative of NMS-P715 with higher potency [6] | Higher potency than NMS-P715; effective against some resistant mutants [6] | Preclinical |
| BAY 1161909 | N/A | N/A | Used in combination with paclitaxel; advanced to Phase II clinical trials [5] | Phase II (Completed) |
| CFI-402257 | N/A | N/A | In trials for advanced solid tumours and breast cancer, both as a single agent and in combination [5] | Phase I/II (Ongoing) |
To help contextualize the data in the table, here is the mechanism of action for Mps1 inhibitors like this compound and an overview of common experimental workflows used to generate this data.
The diagram above illustrates how inhibiting Mps1 kinase disrupts the Spindle Assembly Checkpoint (SAC), leading to improper chromosome segregation and, ultimately, cell death or senescence [1] [4] [7]. The specific experimental evidence for this compound is outlined below.
When interpreting this data and planning research, the following points are crucial.
Researchers isolated resistant cancer cell lines by exposing them to sublethal concentrations of Mps1 inhibitors. The table below summarizes the key resistance mutations and their observed cross-resistance profiles against different inhibitors [1].
| Mps1 Mutation | Effect on MPI-0479605 | Cross-Resistance to Cpd-5 | Cross-Resistance to Reversine | Cross-Resistance to NMS-P715 |
|---|---|---|---|---|
| Not specified (multiple) | Confers resistance [1] | Limited / Varies by mutation [1] | Limited / Varies by mutation [1] | Limited / Varies by mutation [1] |
| Mechanism | Mutations in the ATP-binding pocket prevent stable inhibitor binding [1]. |
The study concluded that cross-resistance between different Mps1 inhibitors is limited and not universal. This suggests that the mutations impact stable binding of inhibitors in a way that is specific to the chemical scaffold of the drug [1].
The cross-resistance data was generated through a standardized cell-based selection and validation protocol, illustrated below.
This methodology involved the following key steps [1]:
The finding of limited cross-resistance has significant implications for drug development strategies [1].
| Aspect | Experimental Data for this compound |
|---|---|
| Mechanism of Action | Selective, ATP-competitive inhibitor of the mitotic kinase Mps1 (IC50 = 1.8 nM) [1] [2]. |
| Cellular Effects | Impairs spindle assembly checkpoint, causes chromosome mis-segregation, aneuploidy; induces cell death via apoptosis or mitotic catastrophe [1] [2]. |
| In Vitro Potency (GI50) | 30 to 100 nM in a panel of tumor cell lines (e.g., HCT-116, A549, MDA-MB-231) [2]. |
| In Vivo Efficacy | Inhibits tumor growth in HCT-116 and Colo-205 colon cancer xenograft models (30 mg/kg daily or 150 mg/kg every 4 days) [2]. |
This compound works by specifically targeting Mps1 (also known as TTK), a kinase critical for ensuring proper chromosome separation during cell division [3]. Inhibiting Mps1 forces cancer cells through a faulty mitosis, leading to cell death.
The diagram below illustrates its mechanism and the key experimental workflow used to characterize it.
The key experiments used to establish the efficacy of this compound were:
While a direct experimental comparison is not available in the search results, the fundamental differences in their mechanisms suggest complementary profiles. The table below contrasts this compound with general characteristics of standard chemotherapy.
| Feature | This compound (Mps1 Inhibitor) | Standard Chemotherapy (e.g., Paclitaxel) |
|---|---|---|
| Primary Target | Mps1 kinase, a regulator of mitosis [1] [3]. | Microtubules/DNA, affecting all rapidly dividing cells [4]. |
| Mechanism | Forces premature mitotic exit with uncorrected errors, leading to aneuploidy and death [1]. | Arrests cells in mitosis or causes DNA damage, triggering apoptosis [4]. |
| Theoretical Specificity | Potentially higher for cancer cells with elevated Mps1; exploits chromosomal instability [3]. | Low specificity; affects all rapidly dividing normal cells (e.g., in bone marrow, gut). |
| Theoretical Drawbacks | May be less effective in p53-deficient cells; resistance mutations can arise in Mps1 [1] [5]. | High toxicity to normal tissues, leading to severe side effects [4]. |
A promising strategy highlighted in recent research is combining a chromatin-modifying drug (celecoxib) with standard chemotherapy (paclitaxel). This approach, which targets cancer cell adaptability rather than directly killing cells, doubled chemotherapy's effectiveness in an ovarian cancer model by preventing resistance [6].
To fully understand this compound's potential, you may need to consult additional, more specific literature. Here are some suggestions for your next steps:
The key information on this compound's selectivity is summarized in the table below.
| Aspect | Description |
|---|---|
| Primary Target | Mps1 (also known as TTK), a mitotic kinase critical for the spindle assembly checkpoint (SAC) [1] [2] [3]. |
| Reported Specificity | Selective over Aurora kinases [3]. It is structurally similar to an earlier inhibitor, reversine, but was developed to lack activity against Aurora kinases [3]. |
| Biochemical Potency (IC₅₀) | 1.8 nM for Mps1 [1] [3]. |
| Selectivity Profile | >40-fold selectivity over a panel of other closely related kinases [1] [3]. |
The diagram below illustrates the cellular effects that occur due to the specific inhibition of Mps1 by this compound.
This specific mechanism of action—sabotaging the SAC to promote chromosome mis-segregation—is distinct from the functions of Aurora kinases, which are more directly involved in centrosome maturation, spindle assembly, and cytokinesis [5].
The high specificity of this compound makes it an excellent tool for:
The table below summarizes key characteristics of several Mps1/TTK inhibitors, including MPI-0479605 and newer compounds.
| Inhibitor Name | Chemical Class | Key Mechanisms & Cellular Effects | Reported Experimental IC₅₀ / Potency | Therapeutic Evidence |
|---|---|---|---|---|
| This compound | Not fully specified (Potent ATP competitor) [1] | Spindle assembly checkpoint (SAC) abrogation; induces aneuploidy, micronuclei, p53-p21 pathway activation (in p53 WT cells), mitotic catastrophe, apoptosis [1]. | Potent and selective ATP-competitive inhibitor; sub-micromolar cellular activity [1] [2]. | Inhibits tumor growth in xenograft models [1]. |
| OSU-13 (Compound 13 in [3]) | Pyrrolopyrimidine [3] | Dual inhibitor of centrosome duplication and SAC function; induces apoptosis, DNA damage, severe chromosome mis-segregation [3] [4]. | Designed via computational docking; inhibits centrosome amplification [3]. | Attenuates growth of triple-negative breast cancer (TNBC) and multiple myeloma in mouse xenografts [3] [4]. |
| Cpd-5 | Not specified (Derivative of NMS-P715) [2] | SAC abrogation; induces premature mitotic exit and chromosome mis-segregation; prevents Mps1-specific phosphorylation of KNL1 [2]. | IC₅₀ ~20-25 nM (cell viability); IC₅₀ ~5.8 nM (in vitro kinase assay) [2]. | Used primarily as a research tool to study resistance mechanisms [2]. |
| Reversine | Not specified [2] | Originally identified as an Aurora B inhibitor; also inhibits Mps1 [3] [2]. | IC₅₀ ~63-153 nM (cell viability) [2]. | Used as a tool compound in basic research [3] [2]. |
For reliable and reproducible research, understanding the experimental methodologies behind the data is crucial. Here is a summary of key protocols used to generate the data in the comparison table.
In Vitro Kinase Assay: This protocol measures the direct inhibition of the Mps1 kinase enzyme. It typically uses recombinant human Mps1 kinase domain and a substrate, with compounds serially diluted in DMSO. The IC₅₀ value (half-maximal inhibitory concentration) is calculated from the concentration-response curve, indicating the compound's biochemical potency. This method confirmed the high potency of Cpd-5 (IC₅₀ of 5.8 nM) [2].
Cell Viability/Proliferation Assay: This evaluates the anti-proliferative effect of inhibitors on cancer cell lines. Cells are treated with serially diluted compounds for a set duration, and viability is measured using metrics like metabolic activity (MTT assay) or dye exclusion (Zombie-aqua stain). The IC₅₀ value from these assays reflects the compound's effectiveness in a cellular context [1] [2] [4].
Spindle Assembly Checkpoint (SAC) Assay: This assesses the functional impact of Mps1 inhibition. Cells are treated with a microtubule poison (e.g., nocodazole) to activate the SAC, which normally causes mitotic arrest. Co-treatment with the Mps1 inhibitor is then applied. SAC abrogation is shown by a failure to arrest and premature exit from mitosis, measured by live-cell imaging of fluorescently tagged chromosomes [2].
Xenograft Mouse Models: This tests the in vivo efficacy of inhibitors. Human cancer cells are transplanted into immunocompromised mice. Once tumors are established, mice are treated with the compound or a vehicle control. Tumor volume is monitored over time to confirm that the inhibitor can attenuate tumor growth in vivo, as demonstrated for this compound, OSU-13, and other inhibitors [3] [1] [4].
The relationship between these key experiments in the drug discovery workflow is illustrated as follows:
Understanding how these inhibitors work and how resistance can arise is critical for their development.
Primary Mechanism: Mps1 is a core component of the Spindle Assembly Checkpoint. Inhibitors like this compound and OSU-13 bind the ATP-binding site, blocking Mps1's kinase activity. This inactivates the SAC, leading to premature mitosis, severe chromosome segregation errors, aneuploidy, and ultimately, mitotic catastrophe or apoptosis [3] [1] [4].
Novel Pyrrolopyrimidine Actions: Beyond SAC inhibition, some pyrrolopyrimidines like Compound 1 and OSU-13 also inhibit centrosome duplication. Since centrosome amplification is a hallmark of many cancers, this dual-action mechanism may enhance therapeutic potential and is a key advancement over earlier inhibitors [3].
Resistance Mechanisms: Research shows cancer cells can develop resistance through point mutations in the Mps1 kinase domain (e.g., T288A, T289A, D664G). These mutations can confer resistance to one inhibitor while remaining sensitive to others, highlighting differences in how inhibitors bind. This suggests that combining Mps1 inhibitors with different scaffolds could be a strategy to overcome resistance [2].
The following diagram illustrates the mechanism of action and the pathways to cell death:
The comparison shows a clear trajectory in Mps1 inhibitor development. While This compound served as a potent, selective tool compound that validated Mps1 as a target in vivo, next-generation pyrrolopyrimidines like OSU-13 offer potential advantages with their dual-inhibition of SAC and centrosome duplication, and demonstrated efficacy in aggressive cancers like TNBC and multiple myeloma [3] [1] [4].
A critical consideration for future research is the potential for resistance mutations. The evidence that resistance to one inhibitor does not always confer cross-resistance to others is promising, as it suggests that alternative inhibitors could be used if resistance emerges [2].
The core information for your analysis is the availability of a co-crystal structure, which serves as the essential experimental evidence for determining the binding mode.
| Property | Description |
|---|---|
| Target Protein | TTK (Mps1) Kinase Domain [1] |
| PDB ID | 5N7V [1] |
| Resolution | 2.52 Å [1] |
| Key Finding | This compound is a potent and selective ATP-competitive inhibitor of Mps1 [2]. |
This structure was used in a 2025 molecular docking and dynamics study on pyrimidine derivatives, confirming its utility for computational analysis [1].
To perform a detailed binding mode analysis and comparison, I suggest the following steps:
While a full experimental protocol for crystallizing this compound with TTK is not provided in the search results, a general workflow for such structural studies is summarized below.
The key experimental parameters for the referenced structure are listed in the table above. The methodology for such experiments typically involves expressing and purifying the kinase domain, forming a complex with the inhibitor, and growing crystals suitable for X-ray diffraction, as exemplified by studies with other Mps1 inhibitors [4] [3].
The co-crystal structure 5N7V is your definitive resource for analyzing the binding mode of this compound. To build a comprehensive comparison guide: